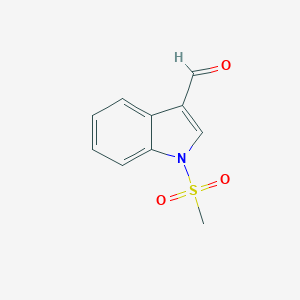
1-Mesyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
1-Mesyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H9NO2S. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Mesyl-1H-indole-3-carbaldehyde is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also thought to be involved in the formation of various organic compounds through its ability to undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects:
There is currently limited information available on the biochemical and physiological effects of 1-Mesyl-1H-indole-3-carbaldehyde. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Mesyl-1H-indole-3-carbaldehyde in laboratory experiments is its versatility as a key intermediate in the synthesis of various organic compounds. It is also relatively easy to synthesize and has low toxicity. However, it can be difficult to handle and store due to its sensitivity to moisture and air.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Mesyl-1H-indole-3-carbaldehyde. Some possible areas of focus include the development of new synthetic methods for its production, the identification of new applications for its use in organic synthesis, and the study of its potential use in the development of new materials. Additionally, further research is needed to fully understand its biochemical and physiological effects and to determine its safety for use in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-Mesyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications, particularly in the field of organic synthesis. It is commonly used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential use in the development of new materials and as a reagent in chemical reactions.
Eigenschaften
CAS-Nummer |
118481-30-4 |
|---|---|
Produktname |
1-Mesyl-1H-indole-3-carbaldehyde |
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
1-methylsulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 |
InChI-Schlüssel |
BSRVHFNGDIRMRI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |
Kanonische SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |
Synonyme |
1-(methylsulfonyl)indole-3-carboxaldehyde |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


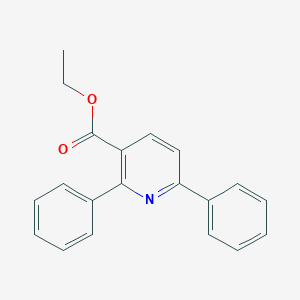

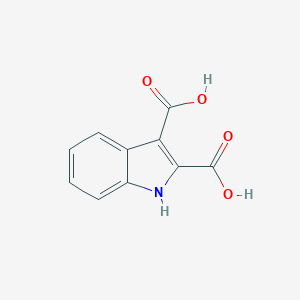
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)
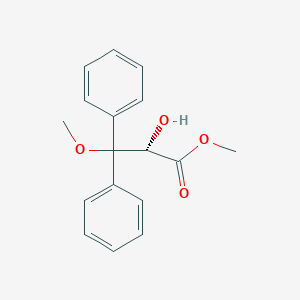

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)
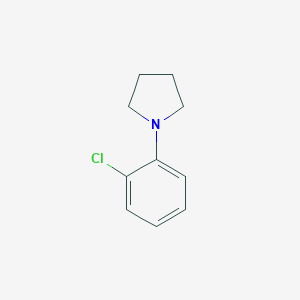

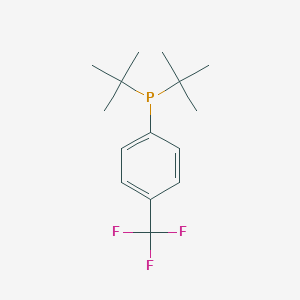
![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)
![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)
